4-Bromo-2-(chloromethyl)-6-methoxypyridine
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Overview
Description
4-Bromo-2-(chloromethyl)-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-6-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-(chloromethyl)-6-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-2-(chloromethyl)-6-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for catalysis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-2-(chloromethyl)-1-methoxybenzene
- 4-Bromo-2-(chloromethyl)-1-(3-methyl-1-hexyn-1-yl)benzene
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: Compared to these similar compounds, 4-Bromo-2-(chloromethyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized molecules and materials .
Properties
CAS No. |
1060815-50-0 |
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Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4H2,1H3 |
InChI Key |
HTLSBOGKCGCGPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CCl)Br |
Origin of Product |
United States |
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